5-氰基-2-氧代戊酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

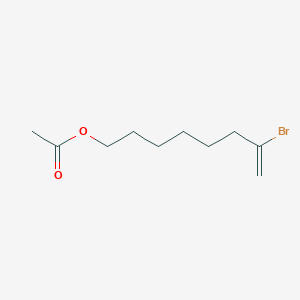

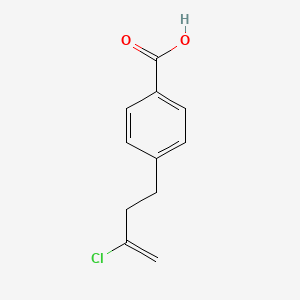

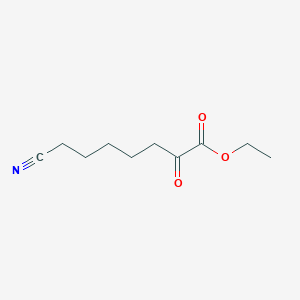

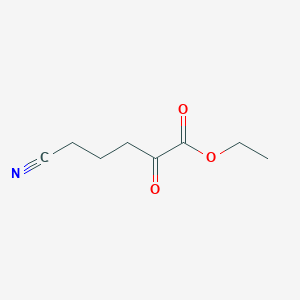

Ethyl 5-cyano-2-oxovalerate, also known by its IUPAC name ethyl 5-cyano-2-oxopentanoate, is a chemical compound with the molecular formula C8H11NO3 . It has a molecular weight of 169.18 . The compound is typically stored in a fridge and has a physical form of yellow oil .

Molecular Structure Analysis

The InChI code for Ethyl 5-cyano-2-oxovalerate is1S/C8H11NO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected. Physical And Chemical Properties Analysis

Ethyl 5-cyano-2-oxovalerate is a yellow oil . It has a molecular weight of 169.18 . The compound is typically stored in a fridge .科学研究应用

Synthesis of Coumarin-3-carboxylate Ester

Ethyl 5-cyano-2-oxovalerate, also known as ethyl cyanoacetate, is used in the condensation with salicylaldehyde to afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This process includes a Knoevenagel procedure followed by selective cyclization .

Development of Efficient Synthesis Methods

Ethyl cyanoacetate is used in the development of efficient and facile approaches for the preparation of coumarin-3-carboxylate ester . A low-transition-temperature mixture (LTTM) formed from L-proline and oxalic acid was proved as an inexpensive, easily available, and efficient promoter .

Production of Dyes and Drug Candidates

Coumarin derivatives, which can be synthesized using ethyl cyanoacetate, have gained significant attention in the fields of synthetic, organic, and pharmaceutical chemistry due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .

Synthesis of Highly Substituted Tetrahydroquinolines

Ethyl 5-cyano-2-oxovalerate is used in the synthesis of highly substituted tetrahydroquinolines . The tetrahydroquinoline family has a wide range of applications and is a key structural motif in pharmaceutical agents .

Research and Development in Material Science

Ethyl 5-cyano-2-oxovalerate is used in research and development in material science . It is used in the synthesis of new materials and the study of their properties .

Chemical Synthesis and Chromatography

Ethyl 5-cyano-2-oxovalerate is used in chemical synthesis and chromatography . It is used in the preparation of various chemical compounds and in the separation of mixtures .

属性

IUPAC Name |

ethyl 5-cyano-2-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDNGORKEHABKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641277 |

Source

|

| Record name | Ethyl 5-cyano-2-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-cyano-2-oxovalerate | |

CAS RN |

857431-56-2 |

Source

|

| Record name | Ethyl 5-cyano-2-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。